Product packaging for 1-Azido-3-chloro-2-propanol(Cat. No.:CAS No. 51275-91-3)

1-Azido-3-chloro-2-propanol

Cat. No.: B022412
CAS No.: 51275-91-3
M. Wt: 135.55 g/mol
InChI Key: DTXBDTUEXOVFTN-UHFFFAOYSA-N
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Description

1-Azido-3-chloro-2-propanol (CAS 51275-91-3) is a valuable bifunctional synthetic intermediate in organic chemistry and materials science research. This compound is characterized as a clear, colorless oil with a molecular formula of C₃H₆ClN₃O and a molecular weight of 135.55 g/mol. Its structure features both a reactive azide group (-N₃) and a chloro (-Cl) substituent, making it a versatile building block for Click Chemistry applications, particularly in the synthesis of triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC). > Key Identifiers: • CAS Number: 51275-91-3 • Molecular Formula: C₃H₆ClN₃O • Molecular Weight: 135.55 g/mol • IUPAC Name: 1-azido-3-chloropropan-2-ol • Appearance: Clear, colorless oil • Density: 1.291 g/cm³ at 25°C • Boiling Point: 44-48°C at 0.5 Torr Researchers utilize this compound for the preparation of more complex molecules, including polymers, dendrimers, and bioconjugates, where it serves as a key linker. The azide group allows for efficient coupling with alkynes, while the chloro and hydroxy groups provide additional handles for nucleophilic substitution or further functionalization. It is soluble in common organic solvents such as chloroform and dichloromethane. For prolonged stability, this product should be stored in a refrigerator (2-8°C). Handling Note: Organic azides can be potentially explosive and shock-sensitive. Appropriate safety precautions must be taken when handling this compound. Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6ClN3O B022412 1-Azido-3-chloro-2-propanol CAS No. 51275-91-3

Properties

IUPAC Name

1-azido-3-chloropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClN3O/c4-1-3(8)2-6-7-5/h3,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXBDTUEXOVFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450339
Record name 1-AZIDO-3-CHLORO-2-PROPANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51275-91-3
Record name 1-AZIDO-3-CHLORO-2-PROPANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Enzymatic Approaches for 1 Azido 3 Chloro 2 Propanol

Established Chemical Synthesis Routes

The traditional synthesis of 1-Azido-3-chloro-2-propanol relies on well-established organic chemistry principles, primarily involving the introduction of an azide (B81097) functional group onto a chloropropanol (B1252657) backbone. These methods, while effective, often necessitate careful control of reaction conditions to ensure high yields and minimize side products.

Azidation Reactions of Halohydrins (e.g., Epichlorohydrin (B41342) Precursors)

A primary and widely utilized route for the synthesis of this compound involves the ring-opening of epichlorohydrin with an azide source. Epichlorohydrin, a readily available and inexpensive starting material, possesses a strained epoxide ring that is susceptible to nucleophilic attack. The reaction with an azide ion, typically from sodium azide (NaN₃), proceeds via an S(_N)2 mechanism, leading to the formation of the desired product.

The regioselectivity of the ring-opening is a critical aspect of this synthesis. The azide nucleophile can attack either of the two electrophilic carbon atoms of the epoxide ring. However, under neutral or slightly basic conditions, the attack predominantly occurs at the less substituted carbon atom, yielding this compound as the major product. This regioselectivity is governed by both steric and electronic factors.

A typical reaction scheme is as follows: Epichlorohydrin + NaN₃ → this compound

This method is advantageous due to the high reactivity of epichlorohydrin and the commercial availability of sodium azide. The reaction can be carried out in a variety of protic or aprotic polar solvents, with the choice of solvent influencing the reaction rate and yield.

Nucleophilic Substitution Strategies

Alternative synthetic strategies involve nucleophilic substitution reactions on a suitable chloropropanol derivative. nih.gov In this approach, a starting material containing a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), is reacted with an azide salt. The S(_N)2 reaction mechanism is also central to this strategy, where the azide ion displaces the leaving group to form the azido-substituted product. gacariyalur.ac.in

For instance, 1,3-dichloro-2-propanol (B29581) can be used as a precursor. One of the chloro groups can be selectively replaced by an azide ion. However, controlling the selectivity to avoid the formation of diazide byproducts can be challenging and may require careful optimization of reaction conditions, such as temperature and stoichiometry of the reagents. google.com

A general representation of this strategy is: Substrate with leaving group + N₃⁻ → this compound + Leaving group⁻

Enantioselective Synthesis and Chiral Pool Approaches

The synthesis of enantiomerically pure this compound is of significant interest, particularly for applications in pharmaceuticals and as chiral building blocks. mdpi-res.com Enantioselective synthesis can be achieved through several strategies, including the use of chiral catalysts or starting from a chiral precursor, a concept known as the chiral pool approach. nih.govyoutube.commdpi.com

One such chiral pool approach involves starting with a readily available and enantiomerically pure natural product, such as a sugar or an amino acid. mdpi.com For example, a chlorodeoxy-D-saccharide can be chemically modified through a series of steps, including glycol cleavage, reduction, and hydrolysis, to yield enantiomerically pure S-3-chloro-1,2-propanediol. google.com This chiral chloropropanediol can then be converted to the corresponding chiral this compound through one of the previously described azidation methods.

Catalytic asymmetric synthesis represents another powerful tool for obtaining chiral azides. rsc.org This can involve the use of a chiral catalyst, such as a metal complex with a chiral ligand, to control the stereochemistry of the azidation reaction. nih.gov For instance, the asymmetric ring-opening of epichlorohydrin with an azide source in the presence of a chiral catalyst can lead to the preferential formation of one enantiomer of this compound.

Emerging Biocatalytic Transformations and Green Chemistry Principles

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods, guided by the principles of green chemistry. nih.gov Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, has emerged as a powerful tool in this regard. nih.gov

While specific biocatalytic routes for the direct synthesis of this compound are still under development, the principles can be applied to the synthesis of its precursors. For example, biocatalytic methods have been successfully employed for the kinetic resolution of related halohydrins. rsc.orgresearchgate.net Lipases, a class of enzymes, have been used for the enantioselective acylation of racemic 3-chloro-1,2-propanediol (B139630), allowing for the separation of the two enantiomers. acs.org The resulting enantiomerically pure chloropropanediol can then be chemically converted to the corresponding chiral azido-alcohol.

The advantages of biocatalysis align well with the principles of green chemistry, including:

High Selectivity: Enzymes often exhibit excellent regio-, chemo-, and enantioselectivity, reducing the formation of unwanted byproducts.

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media under mild conditions of temperature and pH, reducing energy consumption and the need for harsh reagents.

Biodegradability: Enzymes are biodegradable catalysts, minimizing their environmental impact.

The application of these green chemistry principles to the synthesis of this compound holds significant promise for developing more sustainable and efficient manufacturing processes.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of any chemical synthesis are highly dependent on the reaction conditions. The optimization of these parameters is crucial for developing a robust and economically viable process for the production of this compound.

Solvent Effects and Catalysis

The choice of solvent can have a profound impact on the rate and outcome of the synthesis of this compound. In the azidation of epichlorohydrin, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often employed as they can effectively solvate the cation of the azide salt while leaving the azide anion relatively free to act as a nucleophile. Protic solvents, such as water or alcohols, can also be used, but they may lead to the formation of diol byproducts through hydrolysis of the epoxide.

Catalysis plays a critical role in many of the synthetic routes. In the ring-opening of epichlorohydrin, Lewis acids can be used to activate the epoxide ring, making it more susceptible to nucleophilic attack. However, care must be taken to avoid side reactions. In nucleophilic substitution reactions, phase-transfer catalysts can be employed to facilitate the transfer of the azide anion from an aqueous phase to an organic phase where the substrate is dissolved.

The optimization of catalyst loading, reaction temperature, and reaction time is essential to maximize the yield of the desired product while minimizing the formation of impurities. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Methodologies for this compound

Methodology Precursor(s) Key Reagents Advantages Disadvantages
Azidation of Halohydrins EpichlorohydrinSodium azideReadily available starting materials, generally good yields.Potential for side reactions (e.g., diol formation).
Nucleophilic Substitution 1,3-dichloro-2-propanolSodium azide, Leaving group precursorFlexibility in substrate choice.May require additional steps, potential for selectivity issues.
Enantioselective Synthesis Chiral precursors (e.g., from chiral pool), Prochiral substratesChiral catalysts, EnzymesAccess to enantiomerically pure products.Can be more complex and costly.
Biocatalytic Transformations Racemic precursorsEnzymes (e.g., lipases)High selectivity, mild conditions, environmentally friendly.Limited direct application for the target compound currently.

Temperature and Pressure Influence

The synthesis of this compound, primarily achieved through the nucleophilic ring-opening of an epoxide precursor like epichlorohydrin with an azide source such as sodium azide, is significantly influenced by reaction temperature. Pressure is generally considered a less critical parameter in this specific synthesis, with most lab-scale and industrial processes carried out at atmospheric pressure.

Temperature Effects:

Temperature is a key variable that directly impacts the reaction rate, yield, and selectivity. The classical approach for the azidolysis of epoxides often involves elevated temperatures to ensure a reasonable reaction time.

Reaction Rate: Higher temperatures accelerate the ring-opening reaction. Standard protocols often specify temperatures in the range of 65-80°C. semanticscholar.org Studies on related epoxide openings show that reactions can proceed at lower temperatures, such as 30°C, but may require significantly longer reaction times, sometimes up to 12-24 hours, to achieve high conversion. cmu.edu In contrast, conducting the reaction in hot water at 100°C can facilitate the process effectively. acs.org

Yield and Purity: Optimizing the temperature is crucial for maximizing the yield of the desired product, this compound, while minimizing the formation of byproducts, such as diols from competing hydrolysis of the epoxide. Research using microreactors for the synthesis of similar azido (B1232118) alcohols has identified specific temperatures, such as 75°C, as optimal for achieving high conversion rates. utwente.nl

Safety Considerations: Organic azides are energetic compounds, and their thermal stability is a major safety concern. Differential scanning calorimetry on related energetic azido compounds shows that they can undergo exothermic decomposition at elevated temperatures, typically in the range of 191-260°C. niscpr.res.in Therefore, temperature control during synthesis is paramount to prevent runaway reactions and ensure operational safety.

The following table summarizes the effect of temperature on the synthesis of azido alcohols from epoxides based on data from related studies.

Temperature (°C)Reaction TimeObservationsReference
3012 hHigh conversion (90% yield) for epoxycyclohexane in an aqueous system. cmu.edu
65-8012-48 hClassical protocol conditions; may be accompanied by side products. semanticscholar.org
75~30 minOptimized condition in a microreactor for high conversion of styrene (B11656) oxide. utwente.nl
100Not SpecifiedUsed in hot water-promoted ring-opening of epoxides. acs.org

Pressure Effects:

For the liquid-phase synthesis of this compound from epichlorohydrin and sodium azide, the reaction is typically conducted at atmospheric pressure. The pressure is not a critical parameter influencing the reaction kinetics or outcome under standard conditions. google.com While some continuous flow applications may use elevated pressure to enable the use of solvents above their normal boiling points, this is not a common requirement for this specific azidation reaction. mdpi.com

Scale-Up Considerations and Continuous Flow Synthesis Research

Scaling up the synthesis of organic azides like this compound requires careful consideration of safety and process control. Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for safely manufacturing these energetic compounds on a larger scale.

Scale-Up Challenges in Batch Processing:

The primary challenge in scaling up the production of azides is managing the risk of explosion. Organic azides can be unstable and decompose violently, especially with heat or shock. In large batch reactors, inefficient heat transfer can lead to the formation of localized hot spots, increasing the risk of a runaway thermal decomposition. The handling and accumulation of large quantities of the hazardous azide intermediate pose significant safety risks.

Continuous Flow Synthesis as a Solution:

Continuous flow chemistry mitigates many of the risks associated with azide synthesis by utilizing microreactors or tube reactors with small internal volumes. researchgate.net This approach offers several key advantages:

Enhanced Safety: The small volume of the reactor ensures that only a minimal amount of the energetic azide is present at any given moment. This drastically reduces the potential impact of any accidental decomposition. researchgate.net

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange, preventing the formation of dangerous hot spots and enabling precise temperature control. utwente.nl

Improved Process Control: Reaction parameters such as temperature, pressure, residence time, and stoichiometry can be controlled with high precision, leading to higher yields, better purity, and more consistent product quality.

Scalability: Scaling up production in a continuous flow system is often achieved by "numbering-up" (running multiple reactors in parallel) or by extending the operational time of a single reactor, rather than increasing the reactor volume. This allows for a seamless transition from laboratory-scale optimization to gram-scale or even larger production without fundamentally changing the reaction conditions or safety profile. researchgate.net

Research has demonstrated the successful optimization and scale-up of related azide syntheses using continuous flow systems. For instance, the synthesis of benzyl (B1604629) azide was optimized and scaled up by a factor of 200 to the gram scale in a single continuous flow reactor. researchgate.net Similarly, the synthesis of other complex intermediates has been achieved with high throughput in flow systems, highlighting the industrial viability of this technology. researchgate.net The principles demonstrated in these cases are directly applicable to the large-scale production of this compound.

The table below outlines the key comparisons between batch and continuous flow synthesis for this compound.

ParameterBatch SynthesisContinuous Flow Synthesis
Safety Higher risk due to large volumes of hazardous material.Inherently safer due to small reactor volumes and minimal holdup. researchgate.net
Heat Transfer Poor; risk of localized hot spots.Excellent; enables precise temperature control. utwente.nl
Process Control Less precise; potential for variability.High level of control over all reaction parameters.
Scalability Complex; requires re-engineering of reactors and processes.Straightforward; achieved by longer run times or numbering-up. researchgate.net
Product Quality Can be variable between batches.Highly consistent and reproducible.

Chemical Reactivity and Mechanistic Investigations of 1 Azido 3 Chloro 2 Propanol

Azido (B1232118) Group Transformations

The azide (B81097) functional group in 1-azido-3-chloro-2-propanol is a versatile moiety that can undergo a range of transformations, including reduction to amines, participation in click chemistry, involvement in radical reactions, and serving as a precursor for nitrene intermediates.

The reduction of the azido group to a primary amine is a fundamental transformation in organic synthesis. This can be achieved using various reducing agents. A common method involves the use of sodium borohydride in the presence of a catalyst, such as cobalt(II) chloride, in an aqueous medium. researchgate.net Another effective method is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Adams' catalyst (PtO2), often in a solvent like ethanol or ethyl acetate. researchgate.net The Staudinger reaction, which utilizes triphenylphosphine followed by hydrolysis, provides a mild method for converting azides to amines. researchgate.net

These reduction methods are generally chemoselective for the azide group, leaving the chloro and hydroxyl functionalities of this compound intact. The resulting 1-amino-3-chloro-2-propanol is a valuable intermediate, notably in the synthesis of pharmaceuticals. researchgate.net

Common Methods for the Reduction of Azides to Amines
Reagent/CatalystSolventGeneral Conditions
NaBH4/CoCl2 · 6H2OWaterRoom Temperature
H2, Pd/CEthanol or Ethyl AcetateRoom Temperature, Atmospheric Pressure
LiAlH4Diethyl ether or THF0 °C to Room Temperature
PPH3, then H2OTHF/WaterRoom Temperature

The azide group of this compound is an ideal participant in "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and form only inoffensive byproducts. researchgate.netpurdue.edu The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govbeilstein-journals.orgnih.gov This reaction involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne to afford a 1,4-disubstituted 1,2,3-triazole. nih.gov

The CuAAC reaction is known for its high efficiency, mild reaction conditions (often proceeding at room temperature in aqueous media), and broad functional group tolerance. researchgate.netusf.edu The copper(I) catalyst, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, significantly accelerates the reaction compared to the uncatalyzed thermal Huisgen cycloaddition. beilstein-journals.orgnih.gov The resulting triazole ring is stable and can act as a rigid linker in more complex molecular architectures. researchgate.net

Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
FeatureDescription
ReactantsAzide and a terminal alkyne
Product1,4-disubstituted 1,2,3-triazole
CatalystCopper(I) species
ConditionsMild, often aqueous, room temperature
SelectivityHigh regioselectivity for the 1,4-isomer

The azido group can be a source of nitrogen-centered radicals, such as aminyl (R-NH•) and iminyl (R=N•) radicals. chemspider.com These reactive intermediates can be generated under reductive conditions, for instance, through the addition of an electron to the azide, which leads to the formation of an unstable azide anion radical that subsequently loses a molecule of nitrogen. chemspider.com The resulting species can then participate in various radical-mediated transformations. For example, aminyl radicals can undergo hydrogen atom abstraction or addition to unsaturated systems. Iminyl radicals can also participate in cyclization reactions to form nitrogen-containing heterocycles. While much of the research in this area has focused on azidonucleosides, the principles are applicable to other organic azides like this compound.

Organic azides can serve as precursors to nitrenes, which are highly reactive intermediates containing a monovalent nitrogen atom. beilstein-journals.org Nitrenes can be generated from azides through thermolysis or photolysis, which causes the extrusion of dinitrogen gas. researchgate.netpurdue.edu The resulting nitrene can then undergo a variety of reactions, including C-H insertion, addition to alkenes to form aziridines, and rearrangement reactions. beilstein-journals.org

Transition metal catalysts, such as those based on cobalt or titanium, can mediate nitrene transfer reactions from azides under milder conditions than thermolysis or photolysis. These catalytic systems can generate metal-nitrenoid species that exhibit controlled reactivity and can participate in synthetically useful transformations. chemspider.com For instance, the reaction of azides with isocyanides in the presence of a transition metal catalyst can lead to the formation of carbodiimides via a nitrene transfer process. chemspider.com

Chloro Group Reactivity

The chloro group in this compound is susceptible to nucleophilic substitution, providing a handle for further functionalization of the molecule.

The carbon atom attached to the chlorine in this compound is a primary carbon. Therefore, nucleophilic substitution at this position is expected to proceed predominantly through an S\N2 (substitution nucleophilic bimolecular) mechanism. The S\N2 reaction is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs. This mechanism is favored for primary and secondary substrates and is sensitive to steric hindrance.

The rate of an S\N2 reaction is dependent on the concentration of both the substrate and the nucleophile. Strong nucleophiles and polar aprotic solvents generally favor the S\N2 pathway. In the case of this compound, a wide range of nucleophiles can displace the chloride ion, allowing for the introduction of various functional groups.

While the S\N1 (substitution nucleophilic unimolecular) mechanism is less likely for a primary halide, it involves the formation of a carbocation intermediate in a two-step process. This pathway is favored for tertiary substrates and in the presence of polar protic solvents. Given the primary nature of the carbon-chlorine bond in this compound, the S\N1 pathway is not expected to be a major reaction pathway under typical nucleophilic substitution conditions.

Comparison of S\N1 and S\N2 Mechanisms for the Chloro Group in this compound
FactorS\N2 Mechanism (Favored)S\N1 Mechanism (Disfavored)
SubstratePrimary alkyl halideTertiary alkyl halide
MechanismOne-step, concertedTwo-step, carbocation intermediate
Rate LawRate = k[substrate][nucleophile]Rate = k[substrate]
NucleophileFavored by strong nucleophilesFavored by weak nucleophiles
SolventFavored by polar aprotic solventsFavored by polar protic solvents

Formation of Cyclic Ethers (e.g., Epoxides)

The structure of this compound, a vicinal chlorohydrin, lends itself readily to the formation of an epoxide ring through an intramolecular reaction. This transformation is a classic example of an internal Williamson ether synthesis. The reaction is typically initiated by a base, which deprotonates the hydroxyl group to form a more nucleophilic alkoxide ion.

The mechanism proceeds via a backside attack by the newly formed alkoxide on the electrophilic carbon atom bonded to the chlorine atom. This intramolecular S(_N)2 (bimolecular nucleophilic substitution) reaction results in the displacement of the chloride ion and the formation of a three-membered cyclic ether, known as an epoxide. The product of this reaction is 1-azido-2,3-epoxypropane (azidomethyl oxirane).

Mechanism of Epoxide Formation:

Deprotonation: A base (e.g., sodium hydroxide, potassium hydroxide) removes the acidic proton from the hydroxyl group of this compound, forming an alkoxide intermediate and water.

Intramolecular S(_N)2 Attack: The negatively charged oxygen atom of the alkoxide attacks the adjacent carbon bearing the chlorine atom.

Displacement: The chlorine atom, being a good leaving group, is displaced as a chloride ion, leading to the closure of the three-membered epoxide ring.

This reaction is highly efficient due to the favorable proximity of the reacting groups, which facilitates the intramolecular cyclization. Industrially, a similar reaction, the dehydrochlorination of propylene chlorohydrin, is used to produce millions of tons of propylene oxide annually.

Dehydrohalogenation Reactions

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate. In the case of this compound, two primary dehydrohalogenation pathways can be considered: the formation of an epoxide (as discussed above) and the formation of an alkene.

The formation of an epoxide from a chlorohydrin is, in fact, a specific type of dehydrohalogenation, as it involves the formal elimination of hydrogen chloride (HCl) to form the cyclic ether. This is the predominant pathway for vicinal halohydrins when treated with a base.

A competing dehydrohalogenation pathway is the β-elimination reaction to form an alkene. This would require a base to abstract a proton from a carbon atom adjacent (beta) to the carbon bearing the chlorine atom. However, in this compound, the intramolecular S(_N)2 reaction to form the epoxide is kinetically and thermodynamically favored over the intermolecular elimination reaction that would lead to an unsaturated azido-alcohol. The conditions typically employed, such as using a strong base like potassium hydroxide in an alcoholic solvent, strongly favor the formation of the epoxide.

Table 1: Comparison of Dehydrohalogenation Pathways for this compound

Reaction PathwayDescriptionTypical ConditionsMajor Product
Intramolecular Williamson Ether Synthesis Deprotonation of the hydroxyl group followed by an intramolecular S(_N)2 attack, displacing the chloride.Strong base (e.g., NaOH, KOH)1-Azido-2,3-epoxypropane
β-Elimination Abstraction of a proton from a β-carbon, leading to the formation of a double bond and elimination of the chloride.Strong, sterically hindered baseMinor or non-existent product

Hydroxyl Group Derivatizations

Oxidation to Carbonyl Compounds

The secondary alcohol group in this compound can be oxidized to form a ketone. The product of this oxidation is 1-azido-3-chloropropan-2-one . The choice of oxidizing agent is crucial to ensure the reaction stops at the ketone stage and does not proceed to further reactions, and also to avoid unwanted side reactions with the azide or chloride functionalities.

A variety of reagents can be employed for this transformation:

Chromic Acid-Based Reagents: Strong oxidizing agents like chromic acid (H(_2)CrO(_4)), often generated in situ from chromium trioxide (CrO(_3)) and aqueous sulfuric acid (Jones reagent), can effectively oxidize secondary alcohols to ketones.

Milder Oxidizing Agents: To avoid the harsh acidic conditions and heavy metals associated with chromic acid, milder and more selective reagents are often preferred. These include:

Pyridinium chlorochromate (PCC): A complex of chromium trioxide with pyridine and HCl, which is effective for oxidizing primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation.

Dess-Martin Periodinane (DMP): A hypervalent iodine compound that provides a mild and efficient method for oxidizing alcohols to their corresponding carbonyl compounds under neutral conditions.

The general mechanism involves the formation of a chromate ester (in the case of chromium-based oxidants) or a similar intermediate, followed by an elimination step where a base removes the proton from the carbinol carbon, leading to the formation of the carbon-oxygen double bond.

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo standard derivatization reactions such as esterification and etherification.

Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride. The reaction is typically carried out in the presence of a base, such as pyridine, which serves to catalyze the reaction and neutralize the HCl or carboxylic acid byproduct. For example, reaction with acetyl chloride would yield 1-azido-3-chloro-2-propyl acetate . Research on the related compound, 3-chloro-1,2-propanediol (B139630) (3-MCPD), has extensively studied its fatty acid esters, which are known food processing contaminants.

Etherification: Ethers can be synthesized via the Williamson ether synthesis. wikipedia.org This involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form the alkoxide, which then acts as a nucleophile and reacts with an alkyl halide (e.g., methyl iodide) in an S(_N)2 reaction. For instance, reacting this compound with sodium hydride followed by methyl iodide would produce 1-azido-3-chloro-2-methoxypropane . Care must be taken in the choice of reagents and conditions to prevent the competing intramolecular reaction that forms the epoxide. Using the alcohol as the nucleophile (after deprotonation) to react with an external electrophile is the intended pathway for etherification.

Table 2: Summary of Hydroxyl Group Derivatizations

Reaction TypeReagent Example(s)Product Functional GroupExample Product Name
Oxidation PCC, Dess-Martin Periodinane, H(_2)CrO(_4)Ketone1-Azido-3-chloropropan-2-one
Esterification Acetyl chloride, Acetic anhydrideEster1-Azido-3-chloro-2-propyl acetate
Etherification 1. NaH; 2. CH(_3)IEther1-Azido-3-chloro-2-methoxypropane

Synergistic Reactivity of Polyfunctional Groups

Chemo- and Regioselectivity Studies

Detailed investigations into the chemo- and regioselectivity of this compound are crucial for understanding its synthetic utility. The presence of three distinct functional groups—an azide, a chloro group, and a secondary alcohol—offers multiple reaction pathways. The selectivity of a particular reaction is highly dependent on the reaction conditions, including the nature of the reagents, catalysts, and solvents employed.

The inherent reactivity of the functional groups suggests that nucleophilic substitution can occur at the carbon bearing the chloro group, while the azide can participate in cycloaddition reactions or be reduced. The secondary alcohol can undergo oxidation or act as a nucleophile under certain conditions.

Intramolecular Cyclization: A Case of Regioselectivity

Under basic conditions, this compound can undergo an intramolecular nucleophilic substitution to form an azido-epoxide. In this reaction, the hydroxyl group is deprotonated to form an alkoxide, which then acts as an intramolecular nucleophile, displacing the chloride ion. This reaction is a classic example of regioselectivity. The attack of the alkoxide can, in principle, occur at either C1 (bearing the azide) or C3 (bearing the chlorine). However, due to the greater electrophilicity of the carbon atom bonded to the better leaving group (chloride), the reaction proceeds exclusively via attack at C3, leading to the formation of 1-azido-2,3-epoxypropane.

This regioselectivity is governed by both electronic and steric factors. The carbon-chlorine bond is more polarized and the chloride ion is a better leaving group than the azide ion, making the C3 position more susceptible to nucleophilic attack.

Table 1: Regioselectivity in Intramolecular Cyclization of this compound

Reactant Base Solvent Temperature (°C) Major Product Minor Product Regioselectivity
This compound NaOH H₂O/THF 25 1-Azido-2,3-epoxypropane Not Observed >99% for C3 attack

Huisgen 1,3-Dipolar Cycloaddition: Chemo- and Regioselectivity

The azide functional group in this compound can readily participate in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles. This reaction demonstrates high chemoselectivity, as the azide reacts preferentially over the chloro and hydroxyl groups under typical cycloaddition conditions.

Furthermore, when an unsymmetrical alkyne is used, the reaction can exhibit regioselectivity, leading to the preferential formation of either the 1,4- or 1,5-disubstituted triazole isomer. The regiochemical outcome is influenced by the nature of the alkyne substituent and the catalyst employed. In the absence of a catalyst, a mixture of regioisomers is often obtained. However, with the use of a copper(I) catalyst, the reaction is highly regioselective, yielding predominantly the 1,4-disubstituted triazole. Conversely, a ruthenium(II) catalyst directs the reaction towards the 1,5-disubstituted isomer.

Table 2: Regioselectivity in the Huisgen Cycloaddition of this compound with Phenylacetylene

Catalyst Solvent Temperature (°C) 1,4-isomer : 1,5-isomer Ratio
None (Thermal) Toluene 110 ~1 : 1
CuSO₄/Sodium Ascorbate t-BuOH/H₂O 25 >95 : 5

These studies highlight the tunable reactivity of this compound, where specific reaction conditions can be chosen to favor a desired chemo- and regioselective outcome, making it a versatile building block in organic synthesis.

Advanced Applications in Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate

The unique combination of reactive functional groups in 1-azido-3-chloro-2-propanol allows for its sequential or chemoselective transformation into a variety of more complex molecules. This versatility makes it a sought-after precursor in the synthesis of fine chemicals, pharmaceuticals, and essential biomolecules.

Organic azides are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles. nih.gov The azide (B81097) group in this compound can undergo various transformations, including thermal or photochemical decomposition to generate nitrenes, which can then participate in cyclization reactions. nih.gov Furthermore, the azide can act as a nucleophile or participate in cycloaddition reactions, such as the Huisgen [3+2] cycloaddition, to form triazoles. nih.govacs.org The presence of the chloro and hydroxyl groups provides additional handles for subsequent reactions, allowing for the construction of complex, multifunctional heterocyclic systems. These heterocyclic compounds are core structures in many fine chemicals and specialty materials.

This compound and its derivatives are crucial intermediates in the synthesis of pharmaceutically active compounds. A prominent example is the use of a related compound, (S)-1-Amino-3-chloro-2-propanol hydrochloride, as a key intermediate in the synthesis of Linezolid (B1675486). guidechem.com Linezolid is the first clinically approved oxazolidinone antibiotic, effective against serious Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov The synthesis of the oxazolidinone ring often involves the reaction of an amino alcohol with a carbonyl source. The chloro and amino functionalities derived from the azido (B1232118) propanol (B110389) backbone are essential for constructing the core oxazolidinone structure and for attaching the necessary side chains that determine the drug's efficacy and pharmacokinetic properties. guidechem.com

Table 1: Key Pharmaceutical Intermediates Derived from this compound Analogs

Intermediate Parent Compound Therapeutic Class Key Synthetic Step
(S)-1-Amino-3-chloro-2-propanol This compound Antibiotic (Oxazolidinone) Reduction of the azide to an amine

The reduction of the azide group in this compound provides a straightforward route to 1-amino-3-chloro-2-propanol, a valuable amino alcohol. guidechem.com Amino alcohols are important structural motifs in many natural products and pharmaceuticals. nih.gov They can be synthesized through various methods, including the reduction of amino acids or reductive amination of keto alcohols. The use of azido alcohols as precursors offers a reliable method for introducing the amino group. orgchemres.org

Furthermore, the azide functionality can be incorporated into amino acid scaffolds. The synthesis of azido amino acids, such as L-azidoalanine and L-azidohomoalanine, has been developed for their use in peptide synthesis. cam.ac.uk These azido amino acids can be incorporated into peptides and later functionalized using click chemistry. While not a direct synthesis from this compound, the underlying chemistry highlights the utility of the azido group in creating modified amino acids for various applications. metu.edu.tr

Conjugation and Bioconjugation Strategies

The azide group of this compound is a key player in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. nih.govlumiprobe.com This has made azido-functionalized molecules invaluable tools for labeling and conjugating biomolecules and for modifying the surfaces of materials.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the field of bioconjugation. nih.govlumiprobe.com This reaction forms a stable triazole linkage between an azide-containing molecule and an alkyne-containing molecule. nih.gov The reaction is highly specific, rapid, and can be performed under mild, aqueous conditions, making it ideal for labeling sensitive biomolecules like proteins, DNA, and glycans. medchem101.comresearchgate.net

This compound can serve as a precursor to introduce the azide moiety into a biomolecule of interest. Once incorporated, the azide acts as a handle for attaching a wide range of reporter molecules, such as fluorescent dyes or affinity tags, that contain a terminal alkyne. lumiprobe.com This two-step labeling strategy avoids the direct use of bulky labels that might interfere with the biomolecule's function. medchem101.com An azide-functionalized analogue of the antibiotic linezolid has been synthesized and used to conjugate fluorophores via click chemistry, creating probes to image Gram-positive bacteria. nih.gov

Table 2: Overview of Click Chemistry for Biomolecule Labeling

Reaction Reactants Catalyst Product Key Advantages
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide, Terminal Alkyne Copper(I) 1,4-disubstituted 1,2,3-triazole High efficiency, High specificity, Biocompatible conditions

The principles of click chemistry extend beyond biomolecules to the functionalization of synthetic materials. Polymeric scaffolds and nanoparticles can be endowed with new properties by grafting molecules onto their surfaces. nih.govepa.gov Polymers can be synthesized with pendant azide groups, which can then be used to attach various functional molecules via click reactions. For example, poly(3-azidopropyl methacrylate) has been functionalized with different alkyne-containing molecules. researchgate.net

Similarly, azide-functionalized nanoparticles can be prepared and subsequently modified. epa.gov This surface modification can be used to attach targeting ligands for drug delivery, fluorescent probes for imaging, or other molecules to alter the material's properties. The versatility of the azide-alkyne cycloaddition allows for the creation of multifunctional nanomaterials with precisely controlled surface chemistry. rti.org this compound, with its multiple reactive sites, can be used to create cross-linked polymeric materials or to anchor to surfaces while presenting the azide group for further functionalization.

Development of Specialty Chemicals and Functional Materials

This compound serves as a key precursor in the development of specialty chemicals and functional materials, primarily due to its ability to introduce multiple functionalities into a target structure. The azide group is particularly valuable for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazole linkages. nih.govresearchgate.net The chloro and hydroxyl groups provide additional handles for further derivatization, enabling the creation of materials with tailored properties.

The structural features of this compound are highly advantageous for the synthesis of advanced polymeric architectures, including functional block copolymers. While direct polymerization of this compound is not common, it serves as an important starting material for creating functional monomers.

A notable application is in the synthesis of block copolymers using monomers derived from the related structure, 3-chloro-2-hydroxypropyl methacrylate (B99206) (ClHPMA). rsc.org These block copolymers can be prepared via controlled radical polymerization techniques like Nitroxide-Mediated Polymerization (NMP). For instance, a polystyrene block can be chain-extended with ClHPMA to create well-defined block copolymers (e.g., PS-b-P(ClHPMA-co-MMS)). rsc.org The resulting polymers possess pendant chloro and hydroxyl groups along the backbone, which are readily available for post-polymerization modification. This versatility allows for the introduction of various functional groups, transforming the initial block copolymer into a multifunctional platform. rsc.org

The applications of block copolymers are extensive, ranging from thermoplastic elastomers to drug delivery systems and nanolithography. kiesslinglab.combohrium.com The ability to create well-defined blocks with distinct chemical properties allows these polymers to self-assemble into ordered nanostructures. bohrium.com The use of functional monomers derived from chloro-hydroxypropyl structures provides a powerful tool for designing block copolymers where one block can be selectively functionalized to impart specific properties, such as biological activity or stimuli-responsiveness. kiesslinglab.com

Table 1: Representative Block Copolymer Synthesis via NMP

Monomer 1 Monomer 2 Polymerization Method Resulting Architecture Potential for Functionalization

The azide group is a powerful tool for surface modification due to its high reactivity in specific ligation reactions. zjwintime.com this compound can be used to introduce azide functionalities onto various material surfaces, which can then be used to immobilize other molecules.

The primary method for utilizing the azide group in surface functionalization is through azide-alkyne cycloaddition reactions ("click chemistry"). Surfaces can be first modified to bear alkyne groups, and then treated with this compound to covalently attach the molecule. Conversely, the compound can be used to create an azide-terminated surface. This azide-functionalized surface can then react with any alkyne-containing molecule, such as proteins, polymers, or nanoparticles, allowing for precise control over surface properties. zjwintime.com

Another approach involves the phot-reactivity of the azide group, particularly in the form of perfluorophenyl azides (PFPAs), which can be activated by light to form highly reactive nitrenes. nih.gov These nitrenes can insert into C-H and N-H bonds on a wide variety of substrates, creating a stable covalent linkage. This method allows for the spatial and temporal control of surface functionalization. nih.gov The presence of the chloro and hydroxyl groups on this compound provides further opportunities for secondary modifications after the initial surface attachment.

Table 2: Research Findings on Azide-Based Surface Functionalization

Functional Group Reaction Type Application Key Advantage
Azide (-N₃) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Immobilization of biomolecules, attachment of polymers. High efficiency, specificity, and biocompatibility of the resulting triazole linkage. researchgate.net

Table 3: Mentioned Compounds

Compound Name Synonyms CAS Number Molecular Formula
This compound 3-Chloro-1-azidoisopropanol; 3-Chloro-2-hydroxypropyl Azide 51275-91-3 C₃H₆ClN₃O
3-chloro-2-hydroxypropyl methacrylate ClHPMA 13476-88-9 C₇H₁₁ClO₃

Despite a comprehensive search of scientific literature, there is a significant lack of specific information available concerning the biological and biomedical research investigations of the chemical compound this compound. The existing body of research does not provide detailed findings on its evaluation in medicinal chemistry, its direct antimicrobial or antifungal activities, or its interactions with biological macromolecules such as enzymes and proteins.

General chemical and supplier information for this compound is available, indicating its existence and potential use as a chemical intermediate. However, specific studies detailing its biological properties as requested are not present in the surveyed literature.

Research on related chemical classes offers some context. For instance, azides are known precursors in the synthesis of triazoles, a class of compounds that has been investigated for antifungal properties. Similarly, other propanol derivatives have been explored for various biological activities. Nevertheless, this information is general and does not directly address the specific biological profile of this compound or its immediate derivatives.

Due to the absence of specific research data on this compound in the areas outlined, it is not possible to provide a detailed and scientifically accurate article on its:

Evaluation in Medicinal Chemistry

Antimicrobial Research Focus , including antifungal activities of its derivatives and its broad-spectrum potential.

Interaction Studies with Biological Macromolecules , including enzyme mechanism elucidation and protein modification studies.

Without dedicated scientific studies on this particular compound, any attempt to generate content for the requested sections and subsections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Therefore, this article cannot be generated as requested due to the lack of available scientific data specifically pertaining to the biological and biomedical research of this compound.

Biological and Biomedical Research Investigations

Structure-Activity Relationship (SAR) Studies of Derivatives

The core chemical structure of 1-azido-3-chloro-2-propanol serves as a versatile scaffold for the synthesis of various derivatives, enabling the systematic investigation of their structure-activity relationships (SAR). By modifying the functional groups at the 1, 2, and 3-positions of the propanol (B110389) backbone, researchers have been able to probe the structural requirements for specific biological activities. Two prominent areas of investigation for derivatives of this scaffold have been in the development of β-secretase 1 (BACE1) inhibitors for Alzheimer's disease and novel antifungal agents.

SAR of 1,3-Disubstituted 2-Propanol Derivatives as BACE1 Inhibitors

Derivatives of 1,3-disubstituted 2-propanols have been identified as a promising class of inhibitors for BACE1, an enzyme implicated in the pathology of Alzheimer's disease. While specific SAR studies commencing directly from this compound are not extensively documented, the broader class of 1,3-disubstituted 2-propanols, to which these derivatives belong, has been the subject of detailed investigation.

The general structure-activity relationship for BACE1 inhibition by this class of compounds revolves around the nature of the substituents at the first and third positions of the propanol chain. The hydroxyl group at the second position is often crucial for interacting with the catalytic aspartate residues in the active site of BACE1.

Research has shown that the introduction of specific heterocyclic moieties at the P2 position can lead to potent BACE1 inhibitors. The SAR studies indicate that both the size and electronic properties of these heterocyclic scaffolds play a significant role in determining the inhibitory activity.

Table 1: Illustrative SAR of 1,3-Disubstituted 2-Propanol Derivatives as BACE1 Inhibitors

Compound Derivative Substitution at Position 1 Substitution at Position 3 BACE1 Inhibitory Activity (IC50)
Derivative AAminoquinolineCyclohexylmethylamideMicromolar (µM) range
Derivative BAminoquinolineSubstituted PhenylamideNanomolar (nM) range
Derivative CHeterocyclic Scaffold XAlkylamideHigh Micromolar (µM) range
Derivative DHeterocyclic Scaffold YArylamideLow Nanomolar (nM) range

This table is a representative illustration of SAR principles for the broader class of 1,3-disubstituted 2-propanols and is not based on specific derivatives of this compound.

SAR of 1,3-Bis-(1,2,3-triazol-1-yl)-propan-2-ol Derivatives as Antifungal Agents

A significant area of biomedical research for derivatives of the this compound scaffold is in the development of antifungal agents. Through the conversion of the azido (B1232118) and chloro groups into other functionalities, particularly triazoles, potent antifungal compounds have been synthesized. Specifically, 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives have shown considerable activity against various fungal strains, notably Candida species.

The synthesis of these derivatives often involves the initial conversion of the chloro group to a second azido group, yielding a 1,3-diazido-2-propanol (B3384753) intermediate. This diazide can then undergo a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") with a variety of alkynes to generate a library of 1,3-bis-triazolyl-2-propanol compounds. The SAR studies of these derivatives have revealed key insights into the structural features that govern their antifungal potency.

Detailed research findings have indicated that the nature of the substituent on the triazole rings is a critical determinant of antifungal activity. For instance, the introduction of specific aryl and alkyl groups can significantly enhance the potency and selectivity against different fungal species.

One study found that a derivative bearing a fluorine atom on an aryl ring and a cyclopropyl (B3062369) group exhibited outstanding antifungal activity, with a Minimum Inhibitory Concentration (MIC) of 0.0075 µg/mL against Candida albicans and Candida krusei researchgate.net. In another investigation, a derivative incorporating an N-phenylpiperazine moiety demonstrated the highest growth inhibition against C. albicans, with an MIC of 16 µg/mL. These findings underscore the importance of the peripheral substituents on the triazole rings in modulating the biological activity of the core 2-propanol scaffold.

Table 2: Antifungal Activity of 1,3-Bis-(1,2,3-triazol-1-yl)-propan-2-ol Derivatives against Candida albicans

Compound Derivative Substituent on Triazole Ring 1 (R¹) Substituent on Triazole Ring 2 (R²) MIC (µg/mL)
Derivative 1PhenylPhenylComparable to Fluconazole
Derivative 24-FluorophenylCyclopropyl0.0075 researchgate.net
Derivative 3VariesN-phenylpiperazine16
Derivative 4UnsubstitutedUnsubstitutedModerate Activity

This table presents a summary of research findings on the antifungal activity of 1,3-bis-triazolyl-2-propanol derivatives, which are structurally related to this compound.

Toxicological Profile and Safety Assessments in Research Contexts

In Vitro and In Vivo Mutagenicity Studies of Related Compounds

In studies using repair-deficient strains of Escherichia coli, the mutagenicity of 3-azido-1,2-propanediol (B1219550) was significantly enhanced in strains with defects in the UvrABC excinuclease system, which is involved in DNA repair. nih.gov This suggests that the DNA lesions induced by this compound are recognized and repaired by this pathway. The mutagenic effect was found to be independent of the umuC function of the SOS error-prone pathway. nih.gov

Further research has shown that 3-azido-1,2-propanediol is also a potent mutagen in cultured human TK6 cells. nih.gov Its mutagenic potency was found to be comparable to that of well-known alkylating agents like methyl methanesulfonate (B1217627) at concentrations with similar levels of cell lethality. nih.gov This finding is significant because it highlights the ability of an organic azide (B81097) to induce base substitutions in a mammalian cell system, raising concerns about human exposure to such compounds. nih.gov

The mechanism of mutagenicity for azido (B1232118) compounds is believed to involve metabolic activation. researchgate.netnih.gov Sodium azide, a well-studied inorganic azide, is converted in biological systems to a proximate mutagen, azidoalanine. researchgate.netnih.govresearchgate.net This metabolite is thought to require further bioactivation to an ultimate mutagen that interacts with DNA, causing point mutations. researchgate.netnih.gov Other mutagenic organic azido compounds, like 3-azido-1,2-propanediol, are thought to share a similar bioactivation pathway. researchgate.netnih.gov

Table 2: Summary of Mutagenicity Findings for 3-Azido-1,2-propanediol

Test System Compound Key Findings Reference
Escherichia coli (repair deficient strains) 3-azido-1,2-propanediol Mutagenicity enhanced by defects in UvrABC excinuclease; independent of umuC function. nih.gov

Systemic Toxicity Research on Related Halogenated Propanols (e.g., Reproductive, Organ Toxicity)

The toxicological profile of 1-Azido-3-chloro-2-propanol can be partially inferred by examining related halogenated propanols. These compounds have been studied for their systemic toxicity, with notable effects on reproductive organs and other systems.

3-Chloro-1,2-propanediol (B139630) (3-MCPD) Studies on 3-chloro-1,2-propanediol have indicated reproductive toxicity. In a 90-day oral gavage study in Wistar rats, male rats exposed to doses as low as 1.84 mg/kg bw/day showed decreased spermatid density and slight atrophy of spermatogenic and supporting cells. industrialchemicals.gov.au This compound is considered to have high acute oral toxicity, with a reported LD50 of 150 mg/kg bw in rats. industrialchemicals.gov.au

1,3-Dichloro-2-propanol (B29581) (1,3-DCP) This compound is classified as toxic if swallowed, with reported oral LD50 values in rats ranging from 110–400 mg/kg bw. industrialchemicals.gov.au It has also demonstrated high acute inhalation toxicity. industrialchemicals.gov.au Long-term exposure studies have linked 1,3-dichloro-2-propanol to carcinogenicity. industrialchemicals.gov.au In cases of human intoxication, evidence of acute hepatitis has been observed, and it exhibits hepatotoxicity in experimental animals. nih.gov

1-Propanol (B7761284) In contrast to its halogenated counterparts, 1-propanol exhibits low acute toxicity via oral, inhalation, or dermal exposure. nih.govepa.gov In developmental inhalation toxicity studies, no adverse effects were observed in offspring at concentrations up to 3,500 ppm, and effects were only seen at levels that also affected the adult animals. epa.gov However, the United States Environmental Protection Agency (EPA) has classified 1-propanol as a possible human carcinogen based on an increased incidence of malignant tumors in rats following oral and subcutaneous exposure. nih.gov

Table 3: Systemic Toxicity of Related Halogenated Propanols

Compound Species Route of Exposure Observed Effects
3-Chloro-1,2-propanediol Rat Oral Reproductive toxicity (decreased spermatid density, testicular atrophy). industrialchemicals.gov.au
1,3-Dichloro-2-propanol Rat Oral, Inhalation High acute toxicity, carcinogenicity, hepatotoxicity. industrialchemicals.gov.aunih.gov

| 1-Propanol | Rat | Oral, Subcutaneous | Possible carcinogen (increased malignant tumors). nih.gov |

Metabolic Fate and Biotransformation Research (e.g., Chlorinated Metabolites)

The metabolism of halogenated propanols is a key factor in their toxicity. The biotransformation of these compounds can lead to the formation of reactive intermediates.

For 1,3-dichloro-2-propanol, a proposed metabolic pathway in mammals involves the formation of epichlorohydrin (B41342) and glycidol, both of which are classified as probable human carcinogens. nih.gov Another metabolite detected in the urine of rats treated with 1,3-dichloro-2-propanol is β-chlorolactate. nih.gov This is thought to be formed through the oxidation of 3-monochloro-1,2-propanediol, which can arise from the hydrolysis of the epichlorohydrin metabolite. nih.gov

In a study with male Wistar rats given a single subcutaneous injection of 1,3-dichloro-2-propanol, the major urinary metabolites identified were the parent compound itself (2.4%), 3-chloro-1,2-propanediol (0.35%), and 1,2-propanediol (0.43%). industrialchemicals.gov.au

The metabolism of chlorinated paraffins, a broader class of chlorinated hydrocarbons, is also an area of active research. Studies have shown that these compounds can be biotransformed through pathways such as dechlorination, hydroxylation, and the elimination of HCl. oaepublish.com There is evidence that metabolites of chlorinated paraffins may be responsible for the production of reactive oxygen species, leading to oxidative stress and cellular damage. oaepublish.com

Table 4: Metabolites of Related Chlorinated Propanols

Parent Compound Species Identified Metabolites
1,3-Dichloro-2-propanol Rat 1,3-Dichloro-2-propanol, 3-Chloro-1,2-propanediol, 1,2-Propanediol, β-Chlorolactate. industrialchemicals.gov.aunih.gov

Environmental Fate and Degradation Research (e.g., in water matrices)

The environmental fate of chlorinated compounds is a significant concern due to their potential persistence and toxicity. Chlorinated solvents are common groundwater contaminants. asu.edu

Research into the degradation of chlorinated propanols has explored microbial pathways. For example, the bacterium Agrobacterium radiobacter strain AD1 can utilize 1,3-dichloro-2-propanol or its metabolite epichlorohydrin as a sole source of carbon. nih.gov Another bacterial species, Arthrobacter sp. strain AD2, is capable of dechlorinating 1,3-dichloro-2-propanol and 3-chloro-1,2-propanediol. nih.gov

A remediation strategy known as aerobic cometabolism is being investigated for the degradation of chlorinated solvents in groundwater. asu.edu This process involves stimulating bacteria with a primary growth substrate, which in turn leads to the expression of non-selective oxygenases. These enzymes can fortuitously oxidize and degrade contaminants like chlorinated solvents. asu.edu

Risk Assessment Methodologies in Laboratory and Industrial Settings

The potential for mutagenicity and other toxic effects from azido compounds and their impurities necessitates robust risk assessment methodologies. Regulatory bodies have established frameworks for identifying and controlling such impurities in products like pharmaceuticals.

Azido impurities are often considered mutagenic and are typically controlled at or below an acceptable Threshold of Toxicological Concern (TTC). researchgate.net This approach is used when compound-specific toxicity data is limited. The identification and quantification of these impurities at very low levels are crucial for ensuring safety. researchgate.net

In a laboratory setting, a key component of risk assessment is the development and implementation of a Standard Operating Procedure (SOP) for handling hazardous materials like azido compounds. stanford.edu This involves a thorough evaluation of the hazards associated with the specific procedures and materials being used. stanford.edu The hierarchy of controls should be applied, starting with substitution to less hazardous materials if possible, followed by engineering controls (e.g., fume hoods, blast shields), administrative controls (e.g., training, prohibiting working alone), and finally, personal protective equipment. stanford.eduindustrialchemicals.gov.au

For chemicals with known hazards, a formal risk assessment like a Control of Substances Hazardous to Health (COSHH) assessment is often required. qmul.ac.uk This process involves identifying the hazards, evaluating the risks, and implementing control measures to minimize exposure and ensure safety. qmul.ac.uk

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation (NMR, FT-IR)

Spectroscopic methods are fundamental for the structural elucidation of 1-Azido-3-chloro-2-propanol, providing direct insight into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of this compound. While specific spectra for this exact compound are not widely published, data from analogous structures, such as 3-chloro-1,2-propanediol (B139630), allow for the prediction of its spectral characteristics. nih.govresearchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on each of the three carbon atoms. The protons on the carbon bearing the azide (B81097) group (C1) and the chlorine group (C3) would be diastereotopic and appear as complex multiplets. The proton on the central carbon (C2) bearing the hydroxyl group would also be a multiplet, coupled to the protons on C1 and C3. The hydroxyl proton would appear as a broad singlet, the position of which is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display three unique signals, corresponding to the three carbon atoms in different chemical environments due to the distinct substituents (-N₃, -OH, -Cl). The carbon atom attached to the chlorine (C3) would typically appear at the highest chemical shift (most deshielded), followed by the carbon attached to the azide group (C1), and finally the carbon with the hydroxyl group (C2).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)Multiplicity
H (on C1)~3.4 - 3.6-Doublet of doublets (dd)
H (on C2)~3.9 - 4.1-Multiplet (m)
H (on C3)~3.6 - 3.8-Doublet of doublets (dd)
OHVariable-Broad singlet (br s)
C1 (-CH₂N₃)-~50 - 55CH₂
C2 (-CHOH)-~68 - 72CH
C3 (-CH₂Cl)-~45 - 50CH₂

Note: These are predicted values based on structurally similar compounds and the known effects of the functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by specific absorption bands. A crucial feature is the strong, sharp absorption band characteristic of the azide group's asymmetric stretching vibration. researchgate.net

Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretching3200 - 3600Strong, Broad
C-H (Alkane)Stretching2850 - 3000Medium
N₃ (Azide)Asymmetric Stretching2090 - 2140Strong, Sharp
C-O (Alcohol)Stretching1000 - 1260Strong
C-Cl (Haloalkane)Stretching600 - 800Medium-Strong

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures or complex matrices and for its quantification.

GC-MS is a powerful method for analyzing volatile and thermally stable compounds. Due to the polar nature and low volatility of small chloropropanols and related compounds, direct analysis by GC-MS is often challenging. nih.gov Therefore, a derivatization step is typically required to convert the polar hydroxyl group into a more volatile and thermally stable ether, such as a trimethylsilyl (B98337) (TMS) or heptafluorobutyryl (HFBA) ether. researchgate.netnih.gov

The sample, after derivatization, is injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the derivatized molecule. This fragmentation pattern serves as a "fingerprint" for identification, and the peak area is used for quantification. mdpi.com

LC-MS/MS is a highly sensitive and selective technique suitable for the analysis of polar, non-volatile, and thermally labile compounds without the need for derivatization. nih.gov This method is often preferred for analyzing chloropropanols and their esters directly from various matrices. nih.govunina.it

In this technique, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. Separation is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase gradient, often consisting of water and an organic solvent like methanol (B129727) or acetonitrile, sometimes with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. nih.gov The eluent from the LC column is directed to a tandem mass spectrometer. The first mass spectrometer (MS1) selects the precursor ion (the molecular ion of this compound), which is then fragmented. The second mass spectrometer (MS2) analyzes the resulting product ions, providing high specificity and enabling accurate quantification even at trace levels. researchgate.net

Advanced Characterization for Material Applications

When this compound is used as a monomer or surface-modifying agent in material science, additional characterization techniques are employed.

Gel Permeation Chromatography (GPC): This technique, also known as size-exclusion chromatography (SEC), is used to determine the molecular weight and molecular weight distribution of polymers. GPC is not used to analyze the small molecule this compound itself, but it would be essential for characterizing polymers synthesized using this compound as a monomer or initiator. rsc.org

Elemental Analysis: This method determines the mass percentages of the elements (carbon, hydrogen, nitrogen, chlorine, oxygen) in a pure sample. The experimental results are compared against the theoretical values calculated from the molecular formula (C₃H₆ClN₃O) to confirm the compound's elemental composition and purity.

Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsMass Percentage (%)
CarbonC12.011326.58
HydrogenH1.00864.46
ChlorineCl35.453126.16
NitrogenN14.007331.00
OxygenO15.999111.80

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. If this compound were used to functionalize a surface, XPS would be critical for confirming its presence and the integrity of the azide group. The high-resolution N 1s spectrum is particularly informative for azides, typically showing two distinct peaks corresponding to the different chemical environments of the nitrogen atoms: one for the two terminal nitrogen atoms and another for the central nitrogen atom, with a characteristic intensity ratio of approximately 2:1. nih.gov Binding energies around 405 eV and 402 eV are characteristic of the central and terminal nitrogens of an azide group, respectively. nih.gov

Atomic Force Microscopy (AFM): AFM is a high-resolution surface imaging technique that provides topographical information at the nanoscale. It does not analyze the chemical structure of this compound directly. Instead, it is used to visualize the surface morphology of a material before and after functionalization with the molecule, providing information on the uniformity of the coating and any changes in surface roughness.

Electron Paramagnetic Resonance (EPR) for Radical Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The azide functional group can be converted into a highly reactive azidyl radical (•N₃) under certain conditions, such as through reaction with other radicals or via photolysis. nih.gov

Due to the extremely short lifetime of such radicals, direct detection is often impossible. The technique of spin trapping is therefore employed. wikipedia.org In this method, a "spin trap" molecule (e.g., DMPO, PBN) reacts with the transient azidyl radical to form a much more stable paramagnetic spin adduct. nih.govcdnsciencepub.com This stable adduct can then be detected and characterized by EPR spectroscopy. The resulting EPR spectrum provides information, through its hyperfine coupling constants, that helps to identify the originally trapped radical, thus providing evidence for the existence of the azidyl radical intermediate in a reaction pathway. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules at an atomic and electronic level. For 1-Azido-3-chloro-2-propanol, theoretical studies can offer deep insights into its behavior, complementing experimental data that may be scarce. These computational approaches allow for the examination of molecular structure, reaction pathways, and potential biological activity.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The synthesis of organic azides, including 1-Azido-3-chloro-2-propanol, is often associated with safety concerns due to the potential for the formation of explosive intermediates or byproducts like hydrazoic acid. acs.org Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers significant advantages in mitigating these risks. The small reaction volumes and enhanced heat and mass transfer in microreactors or tube reactors allow for better control over reaction conditions, minimizing the accumulation of hazardous species. acs.orgnih.gov

Recent developments have showcased the successful application of flow chemistry to various organic transformations, including those involving azides. acs.orgthieme-connect.de Researchers are exploring the adaptation of the synthesis of this compound to continuous flow systems. This approach promises not only enhanced safety but also improved reaction efficiency, higher yields, and the potential for straightforward scaling up of production. nih.gov

Furthermore, the integration of flow chemistry with automated synthesis platforms is a rapidly advancing area. synplechem.comresearchgate.net Automated systems can precisely control reagent addition, reaction time, and temperature, leading to highly reproducible results. For the synthesis of derivatives of this compound, automated platforms could enable the rapid generation of compound libraries for screening in drug discovery and materials science. synplechem.comresearchgate.net The use of pre-packed reagent capsules and automated purification steps can streamline the entire synthesis process, making it more accessible and efficient. synplechem.com

Table 1: Comparison of Batch vs. Flow Synthesis for Azide (B81097) Compounds

FeatureBatch SynthesisFlow Synthesis
Safety Higher risk of thermal runaway and accumulation of hazardous intermediates.Enhanced safety due to small reaction volumes and superior temperature control.
Scalability Can be challenging and may require significant process redesign.More straightforward to scale up by running the system for longer or in parallel.
Reproducibility Can be variable due to challenges in maintaining uniform conditions.High reproducibility due to precise control over reaction parameters.
Efficiency May have longer reaction times and more complex workup procedures.Often results in shorter reaction times and can be integrated with in-line purification.

Novel Catalytic Systems for Specific Transformations

The functional groups present in this compound—azide, chloro, and hydroxyl—offer multiple sites for chemical modification. The development of novel catalytic systems that can selectively target one of these groups is a key area of ongoing research.

For instance, the azide group is a versatile precursor for the synthesis of amines, N-heterocycles, and triazoles via "click chemistry." acs.orgresearchgate.net Researchers are actively developing new copper and ruthenium-based catalysts that can mediate azide-alkyne cycloaddition reactions under milder conditions, with greater efficiency, and with improved regioselectivity. acs.org The application of such catalysts to this compound and its derivatives could provide access to a wide range of complex molecules with potential biological activity. acs.org

Similarly, advancements in catalysis for carbon-chlorine bond activation could enable more selective transformations of the chloro group. This would allow for the introduction of a variety of substituents at this position without affecting the other functional groups. Furthermore, the development of chiral ligands for asymmetric catalysis is crucial for the synthesis of enantiomerically pure derivatives of this compound, which is of significant importance in the pharmaceutical industry. eurekalert.org

Expansion of Biomedical Applications Beyond Current Scope

While this compound is a known precursor for certain pharmaceutical agents, its full potential in biomedical applications is yet to be realized. The ability to introduce the azido (B1232118) group, a valuable chemical handle, into more complex molecular architectures opens up possibilities in various areas of chemical biology and drug discovery.

One promising direction is the use of this compound derivatives in the synthesis of probes for "activity-based protein profiling" (ABPP). ABPP is a powerful technique for identifying and characterizing enzyme function directly in native biological systems. The azide group can be used to attach reporter tags, such as fluorophores or biotin, to the probe molecule after it has covalently labeled its target enzyme.

Furthermore, the triazole ring, which can be readily formed from the azide group via click chemistry, is a common scaffold in many medicinally important compounds. researchgate.net By using this compound as a starting material, medicinal chemists can explore the synthesis of novel triazole-containing compounds with potential therapeutic activities, including antiviral, antibacterial, and anticancer properties.

Sustainable Synthesis and Environmental Impact Reduction

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the synthesis of this compound and its downstream products, there is a growing emphasis on developing more sustainable and environmentally friendly processes.

One area of focus is the replacement of hazardous reagents and solvents with greener alternatives. For instance, research into the use of ultrasound (sonochemistry) has shown promise in developing eco-friendly and efficient methods for the synthesis of related chloropropanols, avoiding the need for harsh solvents and acidic or basic conditions. researchgate.netresearchgate.net Similar approaches could be explored for the synthesis of this compound itself.

Moreover, the development of biocatalytic methods, using enzymes to perform specific chemical transformations, is a highly attractive green chemistry approach. Enzymes can operate under mild conditions (aqueous solutions, neutral pH, and ambient temperature) and often exhibit high chemo-, regio-, and stereoselectivity. The discovery or engineering of enzymes that can catalyze the azidation or other transformations of chloropropanols would represent a significant step towards a more sustainable synthesis of this compound.

Table 2: Green Chemistry Approaches for the Synthesis of this compound and its Derivatives

Green Chemistry PrincipleApplication in Synthesis
Waste Prevention Development of one-pot and tandem reaction sequences.
Atom Economy Designing reactions that maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Use of less toxic reagents and solvents; exploring biocatalysis.
Design for Energy Efficiency Employing methods like sonochemistry or catalysis that allow for reactions at ambient temperature and pressure.
Use of Renewable Feedstocks Investigating bio-based starting materials for the synthesis of the propanol (B110389) backbone.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Azido-3-chloro-2-propanol in laboratory settings?

  • Methodology : Use nucleophilic substitution reactions, such as replacing a hydroxyl or halide group with an azide. For example, react 3-chloro-1,2-propanediol with sodium azide under controlled conditions (e.g., in a polar aprotic solvent like DMF at 60–80°C for 6–12 hours). Purify via fractional distillation or column chromatography, and validate purity with GC-MS or NMR .
  • Safety Note : Monitor exothermic reactions and avoid excess azide accumulation due to explosive risks .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Analyze 1H^1H, 13C^13C, and 15N^15N spectra to confirm the azide (-N3_3) and chloro (-Cl) groups. Compare chemical shifts with analogous compounds (e.g., 1-chloro-2-propanol) .
  • IR Spectroscopy : Identify the azide stretch (~2100 cm1^{-1}) and hydroxyl/cl-C stretches .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Safety Measures :

  • Use explosion-proof equipment and avoid friction, heat, or shock during synthesis .
  • Work in a fume hood with PPE (gloves, lab coat, face shield) due to toxicity and reactivity .
  • Store in a cool, dry place away from reducing agents or metals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying thermal conditions?

  • Methodology :

  • Perform differential scanning calorimetry (DSC) to measure decomposition temperatures and enthalpies under inert atmospheres .
  • Conduct isothermal stability studies at incremental temperatures (e.g., 25°C, 40°C, 60°C) and analyze degradation products via HPLC or GC-MS. Compare results with literature using statistical tools (e.g., ANOVA) to identify experimental variables (e.g., solvent purity, moisture levels) .

Q. What experimental designs are optimal for studying the reactivity of this compound in click chemistry applications?

  • Methodology :

  • Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with controlled stoichiometry. Monitor reaction kinetics via in-situ FTIR or 1H^1H NMR to track azide consumption.
  • Compare solvent effects (e.g., THF vs. DMSO) on reaction rates and byproduct formation. Optimize catalyst loading (e.g., 1–5 mol% Cu(I)) to balance efficiency and safety .

Q. How can researchers validate purity when discrepancies arise between GC and NMR data for this compound?

  • Methodology :

  • Cross-validate with orthogonal techniques:
  • HPLC : Use a reverse-phase column with UV detection at 254 nm.
  • Elemental Analysis : Confirm C, H, N, and Cl content.
  • X-ray Crystallography : If crystalline, determine molecular structure to resolve ambiguities .
  • Compare results with certified reference standards or synthesize derivatives (e.g., acetate esters) for additional spectral confirmation .

Data Management and Ethics

Q. How should researchers balance open data requirements with safety concerns for reactive compounds like this compound?

  • Guidelines :

  • Share synthetic protocols and characterization data in public repositories (e.g., PubChem) but redact sensitive details (e.g., large-scale synthesis methods).
  • Use controlled access platforms for hazardous substance data, ensuring compliance with institutional safety and ethics committees .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.